molecular formula C18H20N2O2 B4282047 N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide

N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide

Cat. No. B4282047
M. Wt: 296.4 g/mol
InChI Key: QIYSFLCLTCUQNB-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide, also known as HNHA, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It is a synthetic derivative of 1-naphthohydrazide and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is not fully understood. However, it has been suggested that N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. In addition, N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. This makes it a promising candidate for the development of new anticancer, antifungal, and antibacterial agents. Another advantage of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is its relatively low toxicity, which makes it a safer alternative to many existing drugs. However, one of the limitations of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide is its low solubility in water, which can make it difficult to formulate for use in vivo.

Future Directions

There are several future directions for research on N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide. One area of research could focus on the development of more effective formulations of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide for use in vivo. Another area of research could focus on the identification of the exact molecular targets of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide in combination with other drugs for the treatment of cancer, fungal infections, and bacterial infections.

Scientific Research Applications

N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antioxidant activities. N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide has been found to be effective against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has also been shown to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-2-hydroxynaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-16-11-10-14-8-4-5-9-15(14)17(16)18(22)20-19-12-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2,(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYSFLCLTCUQNB-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=NNC(=O)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=N/NC(=O)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide
Reactant of Route 2
N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide
Reactant of Route 3
N'-(cyclohexylmethylene)-2-hydroxy-1-naphthohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.